8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
Description
Properties
Molecular Formula |
C20H20N4O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H20N4O4S/c1-20(2)8-11-15(13(25)9-20)14(10-6-4-5-7-12(10)24(27)28)16-17(21-11)22-19(29-3)23-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,21,22,23,26) |
InChI Key |
QLPTVHMEVBTYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Biological Activity
8,8-Dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound characterized by its unique fused pyrimidine and quinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 412.5 g/mol. The presence of various functional groups such as the nitrophenyl moiety and methylsulfanyl group contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4S |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The mechanism of action is believed to involve interaction with specific biological targets such as enzymes or receptors implicated in cancer pathways. Molecular docking studies suggest that this compound can effectively bind to proteins involved in cancer progression, enhancing its potential efficacy as an anticancer agent.
A study highlighted that derivatives of pyrimidine and quinoline structures often demonstrate cytotoxic effects against various cancer cell lines. The nitrophenyl group may enhance these activities through improved interactions with biological macromolecules .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial strains. For instance, a series of pyrimidine derivatives demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa at varying concentrations .
In vitro studies have revealed that the presence of electron-withdrawing groups like nitro enhances the antibacterial efficacy of related compounds. This suggests that 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione may exhibit similar properties due to its structural characteristics .
Study on Anticancer Activity
A recent investigation synthesized several derivatives of the target compound and assessed their anticancer properties through cytotoxicity assays on various cancer cell lines. Results indicated that certain modifications led to enhanced activity compared to the parent compound. The study emphasized the importance of structural modifications in optimizing therapeutic efficacy .
Study on Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial effects of related compounds against multiple bacterial strains using agar diffusion methods. The results showed that compounds containing similar functional groups exhibited varying degrees of inhibition against tested microorganisms. The structure–activity relationship analysis indicated that the presence of specific substituents was crucial for enhancing biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione exhibit anticancer properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-pyrimido[4,5-b]quinoline | Chlorophenyl substituent | Anticancer |
| 2-Ethylsulfanyl-8-methylpyrimido[4,5-b]quinoline | Ethylsulfanyl group | Antibacterial |
| 4-Amino-pyrimido[4,5-b]quinoline | Amino group instead of nitro | Antiviral |
The specific mechanisms through which these compounds exert their anticancer effects often involve interactions with cellular enzymes and pathways critical for tumor growth and survival .
Antibacterial and Antifungal Properties
Similar compounds have also been reported to possess antibacterial and antifungal activities. The presence of electron-withdrawing groups such as nitro can enhance the antimicrobial efficacy by increasing the compound's reactivity towards microbial targets. Studies have shown that derivatives of pyrimidoquinoline can inhibit both Gram-positive and Gram-negative bacteria effectively .
Case Studies
Several studies have documented the biological activities associated with compounds structurally related to 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione:
- Anticancer Studies : A study demonstrated that similar pyrimidoquinoline derivatives showed significant cytotoxicity against various cancer cell lines.
- Antibacterial Efficacy : Research highlighted the effectiveness of related compounds against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Antifungal Activity : Compounds exhibiting structural similarities were tested against pathogenic fungi and showed promising results in inhibiting their growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The pyrimido[4,5-b]quinoline core allows extensive structural modifications. Key analogs differ in substituents at positions 2 (sulfanyl groups) and 5 (aryl/heteroaryl groups), which influence physicochemical properties and bioactivity (Table 1).
Table 1: Structural and Molecular Comparisons
Bioactivity and Computational Similarity
- Bioactivity Clustering : Compounds with 2-nitrophenyl or 4-nitrophenyl groups cluster into groups with similar protein-binding profiles, likely due to nitro group interactions with cysteine or serine residues .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step heterocyclic condensation. A validated method uses Fe(DS)₃ (iron dodecyl sulfate) as a Lewis acid-surfactant catalyst under ultrasound irradiation to enhance reaction efficiency. Key steps include cyclization of nitro-substituted aryl precursors with thiourea derivatives, followed by alkylation and oxidation to introduce the methylsulfanyl and dione moieties. Temperature control (60–80°C) and solvent selection (e.g., ethanol/water mixtures) are critical to avoid side reactions .
Example Reaction Pathway :
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | 2-Nitrobenzaldehyde, thiourea, Fe(DS)₃, 70°C | Quinoline precursor | 65–70 |
| 2 | Methyl iodide, K₂CO₃, DMF | Methylsulfanyl derivative | 80–85 |
| 3 | Oxidative cyclization (H₂O₂, acetic acid) | Final product | 75–80 |
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 1.92–2.25 ppm (CH₂ groups in tetrahydroquinoline), δ 3.24 ppm (N-CH₃), and aromatic protons (δ 6.55–6.89 ppm) confirm substitution patterns .
- IR Spectroscopy : Bands at ~1705 cm⁻¹ (C=O stretching) and ~2962 cm⁻¹ (C-H in CH₃) validate functional groups .
- X-ray Crystallography (if crystalline): Triclinic crystal system (space group P1) with unit cell parameters (e.g., a = 8.8252 Å, α = 95.898°) provides 3D conformation details .
Q. What preliminary biological screening data exist for this compound?
Limited studies on analogs (e.g., 5-(4-fluorophenyl)-substituted derivatives) suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and antiproliferative effects in HeLa cells (IC₅₀ = 18 µM). These findings require validation via dose-response assays and comparative analysis with control compounds .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking Studies : Target-specific simulations (e.g., with fungal CYP51 or human topoisomerase II) can predict binding affinities. For example, nitro group interactions with heme iron in CYP51 may explain antifungal potential .
- QSAR Analysis : Modifying the 2-nitrophenyl group to electron-deficient substituents (e.g., -CF₃) could enhance membrane permeability, as predicted by logP calculations .
Q. What methodological strategies resolve contradictions in reported biological activities across analogs?
- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., 5-(4-chlorophenyl) vs. 5-(4-methylphenyl) derivatives) to identify substituent-dependent trends. For instance, nitro groups may enhance antiparasitic activity but reduce solubility .
- Dose-Range Testing : Use standardized assays (e.g., CLSI broth microdilution for antimicrobials) to eliminate variability from protocol differences .
Q. How can reaction mechanisms be elucidated using kinetic and spectroscopic tools?
- In Situ FTIR : Monitor intermediate formation during cyclization (e.g., imine or enol tautomers) .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the methylsulfanyl group can clarify rate-determining steps in alkylation .
Q. What strategies improve regioselectivity in the synthesis of pyrimidoquinoline derivatives?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the quinoline nitrogen) to control electrophilic substitution sites .
- Microwave-Assisted Synthesis : Reduces reaction time (from 12 h to 2 h) and improves regioselectivity by 20% in cyclization steps .
Data Contradictions and Validation
- Biological Activity Discrepancies : Anticancer activity reported for 5-(2-methoxyphenyl) analogs (IC₅₀ = 10 µM) conflicts with weaker activity in 5-(4-fluorophenyl) derivatives (IC₅₀ = 18 µM) . Validate via parallel testing under identical conditions.
- Synthetic Yields : BenchChem reports 95% purity , while academic protocols achieve 75–85% . Cross-check with HPLC-UV (λ = 254 nm) and calibrate against certified standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
